

Derivatives of Methyl anthranilate and their potential uses

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl anthranilate*

Cat. No.: *B042735*

[Get Quote](#)

An In-depth Technical Guide to the Derivatives of **Methyl Anthranilate** and Their Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of several key classes of **methyl anthranilate** derivatives, focusing on their synthesis, biological activity, and potential applications in drug discovery and development. The information presented is intended to serve as a foundational resource for researchers engaged in medicinal chemistry, pharmacology, and related disciplines.

Introduction

Methyl anthranilate, an ester of anthranilic acid, is a versatile scaffold in organic synthesis. Its inherent structural features—an aromatic ring, an amino group, and a methyl ester—provide multiple points for chemical modification, leading to a diverse array of derivatives.^[1] The anthranilate core is a recognized pharmacophore present in various biologically active compounds and approved drugs.^[2] This has spurred significant research into the synthesis and evaluation of novel **methyl anthranilate** analogs for a range of therapeutic targets, including cancer, inflammation, and microbial infections.^{[2][3][4]} This guide will delve into the technical details of three prominent classes of these derivatives: Organodiselenide Hybrids, Schiff Bases, and Quinazolinones.

Organodiselenide-Tethered Methyl Anthranilate Hybrids

The strategic incorporation of selenium into organic molecules is a validated approach in medicinal chemistry to enhance biological activity. Organoselenium compounds, particularly those linked to an anthranilate framework, have demonstrated significant potential as anticancer, antimicrobial, and antioxidant agents.[2][5][6]

Biological Activity and Quantitative Data

Novel organodiselenide hybrids of **methyl anthranilate** have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A notable example is Methyl 2-amino-5-(methylselanyl) benzoate (referred to as OSe 14 in some studies), which has shown potent activity.[2][5] The antiproliferative activities are often more pronounced in liver cancer (HepG2) cells compared to breast cancer (MCF-7) cells.[2]

Compound ID	Target Cell Line	IC50 (μM)	Reference Drug (Adriamycin) IC50 (μM)
OSe 14	HepG2	3.57 ± 0.1	4.50 ± 0.2
OSe 5	HepG2	7.08 ± 0.6	4.50 ± 0.2
OSe 15	HepG2	6.48 ± 0.4	4.50 ± 0.2
OSe 4	HepG2	11.21 ± 1.0	4.50 ± 0.2
OSe 6	HepG2	16.22 ± 1.2	4.50 ± 0.2

Table 1: In Vitro Anticancer Activity of Organodiselenide-Tethered Methyl Anthranilate Derivatives.[2]

In addition to anticancer properties, these compounds exhibit significant antimicrobial and antioxidant activities.[5][6]

Compound ID	S. aureus (IA%)	E. coli (IA%)	C. albicans (IA%)	DPPH Scavenging (%)	ABTS Scavenging (%)
OSe 14	90.5	91.3	100	96	91
OSe 5	-	-	-	92	86

Table 2:
Antimicrobial
and
Antioxidant
Activity of
Key
Organodisele
nide
Derivatives.
(IA% =
Inhibition
Area
Percentage).
[5][6]

Experimental Protocols

This protocol outlines a common method for introducing a selenocyanate group onto the **methyl anthranilate** scaffold.[2][7]

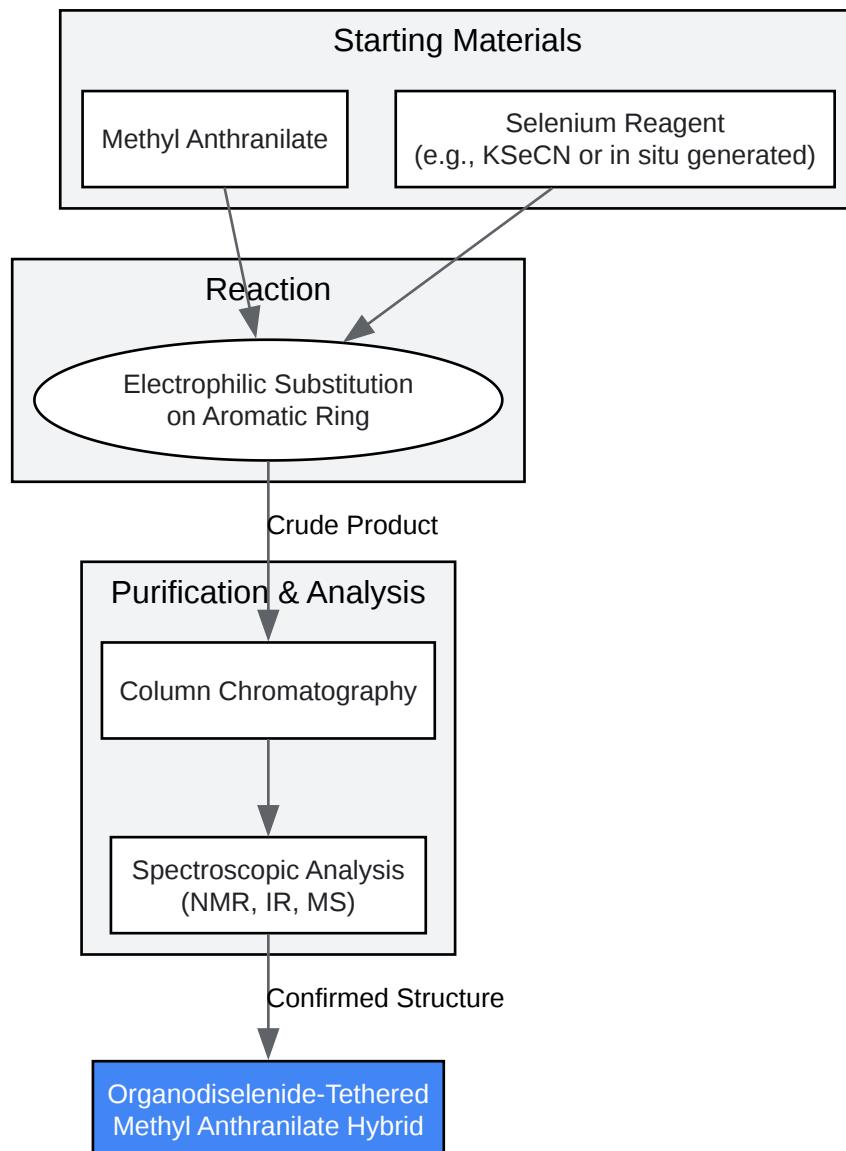
Materials:

- Methyl 2-aminobenzoate
- Malononitrile
- Selenium dioxide
- Appropriate solvents (e.g., methanol)

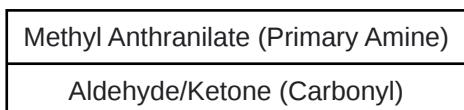
Procedure:

- Triselenium dicyanide is prepared *in situ* from the reaction of malononitrile (1.2 equivalents) and selenium dioxide (2.4 equivalents) in a suitable solvent.
- Methyl 2-aminobenzoate (1 equivalent) is added to the reaction mixture.
- The reaction is stirred at room temperature for a specified duration (e.g., 2-4 hours) until completion, monitored by Thin Layer Chromatography (TLC).
- The crude product is isolated by filtration and purified, typically by column chromatography on silica gel, to yield the reddish solid product.^[7]
- Characterization is performed using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm the structure.^{[2][7]}

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.


Procedure:

- **Cell Seeding:** Cancer cells (e.g., HepG2, MCF-7) are seeded in 96-well plates at a density of approximately 5×10^4 cells/well and incubated for 24 hours.
- **Compound Treatment:** The synthesized compounds are dissolved in DMSO and diluted with media to various concentrations. The cells are then treated with these concentrations and incubated for 48 hours.
- **MTT Addition:** After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
- **Formazan Solubilization:** The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.


- IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of viability versus the compound concentration.

Visualization of Synthetic Workflow

General Synthesis of Organodiselenide Derivatives

Schiff Base Formation

Nucleophilic Attack

Schiff Base (Imine)
+ Water

Quinazolinone Synthesis from Methyl Anthranilate

Methyl Anthranilate

Acetyl Chloride

Acylation

Methyl-2-acetamido benzoate

Hydrazine Hydrate

Cyclization with Hydrazine

3-amino-2-methyl-4-(3H)-quinazolinone

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl anthranilate - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. Biological activity of some Schiff bases and their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Derivatives of Methyl anthranilate and their potential uses]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b042735#derivatives-of-methyl-anthranilate-and-their-potential-uses>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com